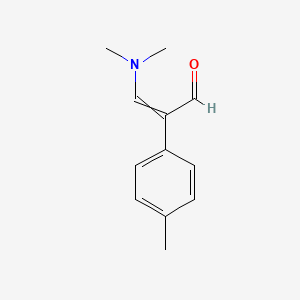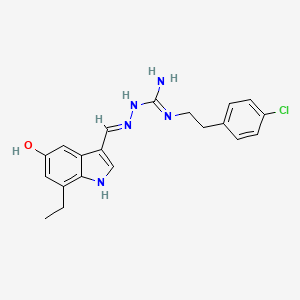
RXFP3/4 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP3/4 agonist 1 is a small molecule that acts as an agonist for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). These receptors are part of the G protein-coupled receptor family and are primarily expressed in the brain and peripheral tissues. RXFP3 and its endogenous ligand relaxin-3 play crucial roles in regulating appetite, energy metabolism, endocrine homeostasis, and emotional processing . RXFP4, on the other hand, is activated by insulin-like peptide 5 (INSL5) and is involved in metabolic processes .
Analyse Des Réactions Chimiques
RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.
Applications De Recherche Scientifique
RXFP3/4 agonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a chemical probe to investigate the function of RXFP3 and RXFP4 . In biology, it helps in understanding the roles of these receptors in regulating appetite, energy metabolism, and emotional processing . In medicine, this compound is being explored as a potential therapeutic agent for central nervous system diseases, metabolic disorders, and obesity . In industry, it provides a novel scaffold for the development of new RXFP3/4 agonists .
Mécanisme D'action
RXFP3/4 agonist 1 exerts its effects by binding to the RXFP3 and RXFP4 receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to the inhibition of cAMP accumulation and the activation of downstream signaling pathways . The molecular targets involved include the RXFP3 and RXFP4 receptors, and the pathways include the Gαi/o signaling pathway .
Comparaison Avec Des Composés Similaires
RXFP3/4 agonist 1 is unique in its ability to act as a dual agonist for both RXFP3 and RXFP4 receptors. Similar compounds include other RXFP3 agonists such as the chimeric relaxin-3/INSL5 peptide and indole-containing amidinohydrazones . These compounds also exhibit high potency at RXFP4 but lack the dual agonist activity seen in this compound . The uniqueness of this compound lies in its ability to activate both receptors with high selectivity and potency.
Propriétés
Formule moléculaire |
C20H22ClN5O |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+ |
Clé InChI |
NQWXHRRWWPCDAJ-BRJLIKDPSA-N |
SMILES isomérique |
CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |
SMILES canonique |
CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
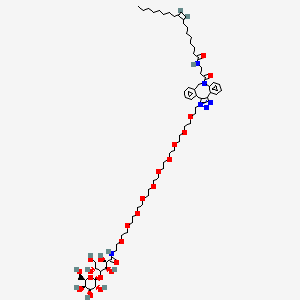
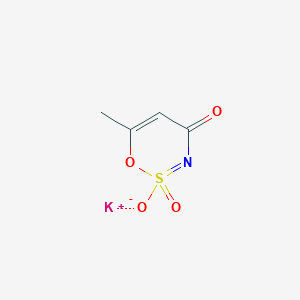
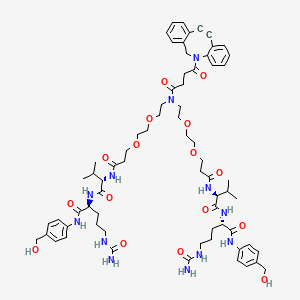
![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)


![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
